Cas no 439095-84-8 (2-[(4-chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

2-[(4-Chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound featuring a tetrahydroquinoline core functionalized with a 4-chlorophenylsulfanyl group and a cyano substituent. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the sulfanyl and cyano groups enhances its reactivity in cross-coupling and cyclization reactions, while the chlorophenyl moiety contributes to its potential bioactivity. Its well-defined molecular architecture allows for precise modifications, facilitating applications in the development of agrochemicals, medicinal compounds, and advanced materials. The compound's stability and synthetic versatility underscore its utility in research and industrial settings.
2-[(4-chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile structure
439095-84-8 structure
Product Name:2-[(4-chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
CAS No:439095-84-8
MF:
MW:
CID:4651468
Update Time:2025-06-08

2-[(4-chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-[(4-CHLOROPHENYL)SULFANYL]-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE
    • 2-[(4-chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-[(4-chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile Pricemore >>

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Additional information on 2-[(4-chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Research Briefing on 2-[(4-chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS: 439095-84-8)

The compound 2-[(4-chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS: 439095-84-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, pharmacological properties, and mechanistic insights.

Recent studies have highlighted the role of 2-[(4-chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile as a promising scaffold for drug development. Its structural features, including the tetrahydroquinoline core and the chlorophenylsulfanyl moiety, contribute to its bioactivity. Researchers have explored its potential as an inhibitor of key enzymes involved in inflammatory and oncogenic pathways, making it a candidate for anti-inflammatory and anticancer therapies.

In a 2023 study published in the Journal of Medicinal Chemistry, the compound demonstrated potent inhibitory activity against protein kinases such as JAK2 and EGFR, which are critical targets in cancer treatment. The study employed in vitro assays and molecular docking simulations to elucidate the binding interactions, revealing a high affinity for the ATP-binding sites of these kinases. These findings suggest that further optimization of this scaffold could yield clinically viable kinase inhibitors.

Another area of interest is the compound's potential in neurodegenerative diseases. Preliminary in vivo studies in murine models have shown that 2-[(4-chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile can cross the blood-brain barrier and exhibit neuroprotective effects by modulating oxidative stress pathways. This has sparked interest in its application for conditions like Alzheimer's and Parkinson's diseases.

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile has also been optimized in recent years. A 2022 publication in Organic Process Research & Development detailed a scalable, high-yield synthetic route that minimizes hazardous byproducts, addressing previous challenges in large-scale production. This advancement is critical for facilitating preclinical and clinical studies.

Despite these promising developments, challenges remain. The compound's pharmacokinetic profile, including its metabolic stability and bioavailability, requires further investigation. Additionally, toxicity studies are needed to ensure its safety profile aligns with regulatory standards for human use. Future research directions may include structural modifications to enhance selectivity and reduce off-target effects.

In conclusion, 2-[(4-chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile represents a versatile and pharmacologically active scaffold with broad therapeutic potential. Continued research into its mechanisms, optimization, and clinical applicability will be essential to unlock its full value in drug discovery and development.

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